3-Ethynylperylene
Overview
Description
3-Ethynylperylene is an organic compound with the molecular formula C22H12. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, where an ethynyl group is attached at the third position of the perylene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields, including materials science, chemistry, and biology .
Mechanism of Action
Target of Action
3-Ethynylperylene primarily targets the lipid envelope of enveloped viruses . The lipid envelope is a critical component of these viruses, providing a protective layer and playing a key role in the virus’s ability to infect host cells.
Mode of Action
The compound incorporates into both viral and cellular membranes, blocking the entry of the virus into the host cell . Furthermore, this compound demonstrates an ability to generate singlet oxygen when exposed to visible light . The rate of singlet oxygen production is positively correlated with antiviral activity, confirming that the inhibition of fusion is primarily due to singlet-oxygen-induced damage to the viral envelope .
Biochemical Pathways
It is known that the compound’s ability to generate singlet oxygen plays a significant role in its antiviral activity . Singlet oxygen is a highly reactive form of oxygen that can cause damage to biological molecules, including lipids, proteins, and nucleic acids. This damage can disrupt the normal function of these molecules, leading to the inactivation of the virus .
Pharmacokinetics
It is known that the compound has poor water solubility , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties. Poor water solubility can limit a compound’s bioavailability, potentially reducing its effectiveness.
Result of Action
The primary result of this compound’s action is the inactivation of enveloped viruses . By incorporating into viral and cellular membranes and generating singlet oxygen, the compound can block the entry of the virus into the host cell and cause damage to the viral envelope . This leads to the inactivation of the virus, preventing it from infecting host cells and spreading.
Action Environment
The action of this compound can be influenced by environmental factors. For example, the compound’s ability to generate singlet oxygen is dependent on exposure to visible light . Therefore, the compound’s antiviral activity could be influenced by light conditions. Additionally, the compound’s poor water solubility could limit its effectiveness in aqueous environments .
Biochemical Analysis
Cellular Effects
Perylenylethynyl derivatives, a group to which 3-Ethynylperylene belongs, have been recognized as broad-spectrum antivirals that target the lipid envelope of enveloped viruses . These compounds incorporate into viral and cellular membranes and block the entry of the virus into the host cell . This suggests that this compound could have similar effects on cellular processes.
Molecular Mechanism
The rate of singlet oxygen production is positively correlated with antiviral activity, suggesting that the inhibition of fusion is primarily due to singlet-oxygen-induced damage to the viral envelope . This could provide some insight into the potential molecular mechanisms of this compound.
Transport and Distribution
This compound is soluble in chlorinated organic solvents (DCM, chloroform), moderately soluble in DMF, and has low solubility in alcohols . This suggests that its transport and distribution within cells and tissues could be influenced by these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylperylene typically involves the Sonogashira coupling reaction. This reaction is performed by reacting 3-iodoperylene with ethynyltrimethylsilane in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, and a copper co-catalyst, such as copper(I) iodide, in a solvent like dimethylformamide (DMF). The reaction mixture is stirred under an inert atmosphere, usually argon, at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form perylenequinones.
Reduction: It can be reduced to form dihydroperylene derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Perylenequinones.
Reduction: Dihydroperylene derivatives.
Substitution: Halogenated or nitrated perylene derivatives.
Scientific Research Applications
3-Ethynylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is employed in the development of fluorescent probes for biological imaging.
Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Comparison with Similar Compounds
- 2-Ethynylperylene
- Perylenequinones
- Perylenediimides
Comparison: Compared to 2-Ethynylperylene, 3-Ethynylperylene exhibits a larger Stokes shift, making it more suitable for certain fluorescence applications. Perylenequinones and perylenediimides, on the other hand, have different functional groups that impart distinct chemical and photophysical properties, making them useful in different contexts .
This compound stands out due to its unique combination of photophysical properties and reactivity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-ethynylperylene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h1,3-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVKFLKDPQAQIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157423 | |
Record name | 3-Ethynylperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132196-66-8 | |
Record name | 3-Ethynylperylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132196668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethynylperylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there challenges in synthesizing 3-ethynylperylene on a larger scale?
A2: Yes, previous synthetic methods for producing this compound faced limitations in scalability. [] These limitations stemmed from challenges in accessing a key precursor and the low solubility of intermediate compounds. [] This spurred the development of improved large-scale synthesis methods for aUY11 to facilitate further research into its antiviral properties. []
Q2: How does this compound contribute to material science applications?
A3: this compound acts as a building block for creating perylene-substituted organotrialkynyltin compounds. [] These compounds, like C10H20Sp−Sn(C⋮CC4H9)3 (where Sp represents various alkyl spacers), are designed for photosensitizing nanocrystalline tin dioxide materials. [] The perylene unit's photophysical properties make it suitable for capturing light energy and transferring it to the tin dioxide, potentially enabling applications in solar energy conversion or photocatalysis.
Q3: Does the addition of substituents to the perylene core in this compound derivatives impact their fluorescence properties?
A4: Research indicates that incorporating specific substituents can influence the fluorescence of this compound derivatives. [] For instance, while the addition of (tricyclohexylstannyl)- or (trialkynylstannyl)alkyl groups doesn't significantly alter fluorescence, introducing ω-(trichlorostannyl)alkyl or 2-stannylethynyl substituents does impact the emission properties. [] This highlights the potential for fine-tuning the photophysical properties of these compounds through structural modifications.
Q4: Can this compound derivatives act as inhibitors for specific enzymes?
A5: Studies have shown that aryl acetylenes, a class of compounds to which this compound derivatives belong, can act as mechanism-based irreversible inactivators (suicide inhibitors) of enzymes like benzo(a)pyrene hydroxylase. [] While the precise mechanism for this compound itself hasn't been fully elucidated, its structural similarity to other aryl acetylenes suggests a potential for similar inhibitory activity.
Q5: Are there computational chemistry approaches used to study this compound and its derivatives?
A6: While specific computational studies on this compound weren't explicitly mentioned in the provided abstracts, researchers frequently employ computational chemistry techniques like density functional theory (DFT) calculations to investigate the electronic structure and properties of similar perylene derivatives. [] These calculations can provide insights into their excited-state behavior, redox potentials, and interactions with other molecules, guiding further experimental design.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.